molecular formula C8H18N2O B1371135 (1-(2-Aminoethyl)piperidin-3-yl)methanol CAS No. 857637-03-7

(1-(2-Aminoethyl)piperidin-3-yl)methanol

Cat. No. B1371135
M. Wt: 158.24 g/mol
InChI Key: QFUPBMCLHKJMPT-UHFFFAOYSA-N
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Description

“(1-(2-Aminoethyl)piperidin-3-yl)methanol” is a chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is a heterocyclic building block .


Molecular Structure Analysis

The InChI code for “(1-(2-Aminoethyl)piperidin-3-yl)methanol” is 1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2 . The SMILES string is NCCN1CCCC(CO)C1 .


Physical And Chemical Properties Analysis

“(1-(2-Aminoethyl)piperidin-3-yl)methanol” is a solid at room temperature . The storage temperature is -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A compound similar to "(1-(2-Aminoethyl)piperidin-3-yl)methanol", namely [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, was synthesized using condensation reactions. These techniques can be applicable for synthesizing related compounds (Girish et al., 2008).
  • Crystallography Studies : The structure of synthesized compounds like this can be investigated using X-ray crystallography, which reveals the conformation of the piperidine ring and the surrounding atomic geometry (Girish et al., 2008).

Catalytic and Chemical Properties

  • Catalytic Synthesis : The compound "5-amino-1-pentanol" undergoes cyclocondensation to form piperidine and its derivatives, indicating potential catalytic properties of related piperidine compounds in chemical synthesis (Reddy, Kulkarni, & Subrahmanyam, 1994).
  • Electrochemical Properties : In a study on 2-substituted piperidines, electrochemical oxidation was a key step towards synthesizing hydroxylated γ-amino acids, hinting at the electrochemical relevance of related piperidine derivatives (Bodmann et al., 2006).

Potential Biomedical Applications

  • Antiproliferative Activity : Diphenyl(piperidin-4-yl)methanol derivatives, which share a structural motif with the compound , have been studied for their antiproliferative effects against various human carcinoma cell lines, suggesting potential biomedical applications (Prasad et al., 2010).

Structural and Theoretical Studies

  • Crystal Structure Analysis : The crystal structure analysis of related compounds provides insights into the conformation and geometry of the piperidine ring, which is crucial for understanding the chemical behavior of such compounds (Karthik et al., 2021).
  • NMR Spectroscopy Studies : The study of substituted piperidine derivatives, including compounds like 1-methyl-2-piperidine methanol, using NMR spectroscopy, assists in the stereostructural elucidation of these compounds (Cholli & Pennino, 1988).

Safety And Hazards

The safety data sheet (SDS) for “(1-(2-Aminoethyl)piperidin-3-yl)methanol” can be found online . It’s important to note that this product is sold “as-is” without any warranty .

properties

IUPAC Name

[1-(2-aminoethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUPBMCLHKJMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656214
Record name [1-(2-Aminoethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Aminoethyl)piperidin-3-yl)methanol

CAS RN

857637-03-7
Record name [1-(2-Aminoethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Pors, JA Plumb, R Brown… - Journal of medicinal …, 2005 - ACS Publications
A novel series of 1,4-disubstituted aminoanthraquinones were prepared by ipso-displacement of 1,4-difluoro-5,8-dihydroxyanthraquinones by hydroxylated piperidinyl- or …
Number of citations: 20 pubs.acs.org

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